molecular formula C16H10F3NO B1325425 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-53-7

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

Cat. No. B1325425
M. Wt: 289.25 g/mol
InChI Key: MOFDISBHGFDUGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method for the synthesis of similar compounds . This reaction involves the use of organoboron reagents and palladium catalysts . Another reaction involves the cyanoacetylation of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Cyanophenylboronic acid, have been reported . It has a melting point of 298 °C (dec.) (lit.), a boiling point of 347.4±44.0 °C (Predicted), and a density of 1.25±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Photochemistry and Structure of Related Compounds

  • Studies on α-adamantylacetophenones, including compounds with similar structural features such as cyanophenyl groups, have been conducted to understand their photochemical behavior and crystal structures. These studies reveal insights into the conformation and stability of such molecules under light exposure, which is crucial for applications in photochemistry and materials science (Fu et al., 1998).

Optoelectronic Properties

  • Research on photochromic diarylethenes with cyano groups at various positions on the terminal phenyl rings, including ortho-, meta-, and para-positions, has been conducted to explore their optoelectronic properties. These studies are pivotal for developing new materials for optical storage, photoswitching devices, and molecular electronics (Liu et al., 2007).

Catalytic and Synthetic Applications

  • Enzymatic studies have shown that certain enzymes can catalytically reduce acetophenone derivatives with excellent stereoselectivity, suggesting potential applications in the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing (Yu et al., 2018).
  • Rhodium-catalyzed annulation reactions involving cyanophenylboronic acid and alkynes or strained alkenes have been developed to synthesize indenones and indanones, highlighting the utility of cyanophenyl groups in constructing complex cyclic structures, which could have implications for the design and synthesis of new organic materials (Miura & Murakami, 2005).

Safety And Hazards

The safety data sheet for a similar compound, 3-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for similar compounds involve the development of green chemistry practices . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDISBHGFDUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642335
Record name 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

CAS RN

898784-53-7
Record name 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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